molecular formula C5H10O4 B1433740 5-Deoxy-D-xylose CAS No. 13039-77-5

5-Deoxy-D-xylose

Cat. No. B1433740
CAS RN: 13039-77-5
M. Wt: 134.13 g/mol
InChI Key: WDRISBUVHBMJEF-WISUUJSJSA-N
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Description

5-Deoxy-D-xylose (5-DX) is a sugar that is a derivative of D-xylose, a naturally occurring sugar found in plants. It has been used in various scientific and medical research applications, particularly in the fields of biochemistry and physiology. 5-DX has several biochemical and physiological effects, which have been studied extensively.

Scientific Research Applications

Synthesis and Conformation Analysis

5-Deoxy-D-xylose derivatives, such as methyl 5-deoxy-α-D-xylofuranoside, have been synthesized from D-xylose. These compounds are studied for their conformations using techniques like NMR and mass spectrometry. The synthesis process typically involves separation steps using strong anion exchangers (Moravcova et al., 1997).

Fluorocarbohydrate Synthesis

Fluorocarbohydrates like 5-deoxy-5-fluoro-D-xylose have been synthesized, illustrating the chemical versatility of 5-Deoxy-D-xylose derivatives. This synthesis has implications for the study of fluorine-containing sugars and their potential applications (Kent & Young, 1971).

Medicinal Chemistry and Nucleoside Synthesis

5-Deoxy-D-xylose derivatives are used as intermediates in the synthesis of medically significant compounds like nucleosides. For example, they play a role in the creation of compounds such as 3'-azido-3'-deoxythymidine, a key component in antiretroviral therapies (Fleet et al., 1988).

Carbohydrate-Based Total Syntheses

Efficient syntheses of compounds like pyrenolide D from 5-deoxy-d-xylose derivatives highlight the importance of these sugars in complex organic syntheses. This demonstrates the role of 5-Deoxy-D-xylose in creating structurally diverse molecules (Thirupathi et al., 2011).

Fast Pyrolysis Mechanism Study

The study of the fast pyrolysis mechanism of xylose, a process relevant to biofuel production, involves understanding the role of intermediates like 5-Deoxy-D-xylose. This research is critical for optimizing biofuel production processes (Hu et al., 2019).

Synthetic Biology and Systems Chemistry

5-Deoxy-D-xylose derivatives are explored in synthetic biology, particularly in the development of artificial nucleic acids like xylose-DNA. This research has implications for understanding the stability and information storage capacity of nucleic acid analogs (Ramaswamy et al., 2010).

Metabolic Engineering Applications

The 5-Deoxy-D-xylose oxidative pathway is utilized in recombinant microorganisms for producing valuable compounds. This demonstrates the sugar's role in metabolic engineering and synthetic biology (Valdehuesa et al., 2018).

properties

IUPAC Name

(2R,3S,4R)-2,3,4-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRISBUVHBMJEF-WISUUJSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Deoxy-D-xylose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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